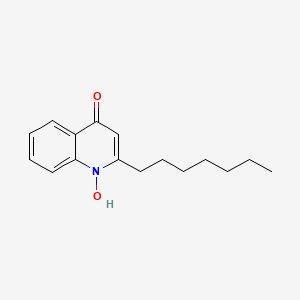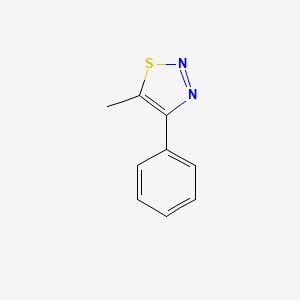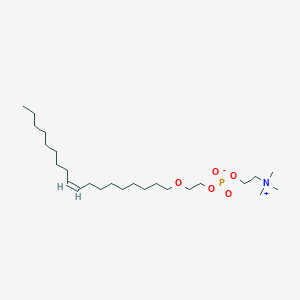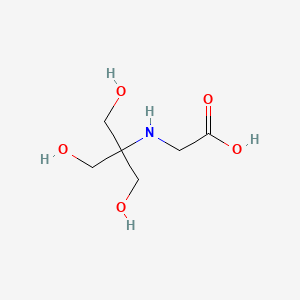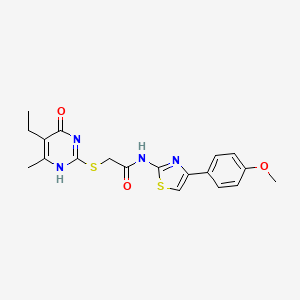
PPIase-Parvulin 抑制剂
科学研究应用
PPIase-Parvulin Inhibitor finds applications in various scientific fields:
Cancer Research: It inhibits the growth and proliferation of cancer cells that overexpress Pin1 and Pin4.
Cell Cycle Regulation: It causes cell cycle arrest by disrupting Pin1 and Par14 functions.
Drug Development: Researchers explore its potential as a therapeutic target.
作用机制
The compound’s mechanism involves binding to the active site of Pin1 and Par14 PPIases, disrupting their isomerase activity. Pin1 and Par14 are involved in post-translational modifications, affecting protein conformation and function.
安全和危害
生化分析
Biochemical Properties
PPIase-Parvulin Inhibitor is a potent, selective, reversible, competitive, active site-binding inhibitor of Pin1/Par14 peptidylprolyl cis-trans isomerase (PPIase) activity . It exhibits PPIase activity towards synthetic tetrapeptides, with different substrate specificities depending on the amino acid amino terminal to proline . The PPIase-Parvulin Inhibitor does not bind to DNA or function as a topoisomerase I inhibitor .
Cellular Effects
PPIase-Parvulin Inhibitor has been shown to block the proliferation of cancer cells that overexpress Pin1 and Pin4 . It also inhibits wild type mouse embryonic fibroblasts (MEFs) but not Pin1 -/- MEFs . The inhibitor is involved in processes influencing cellular maintenance and cell fate decisions such as cell-cycle progression, metabolic pathways, and ribosome biogenesis .
Molecular Mechanism
PPIase-Parvulin Inhibitor exerts its effects at the molecular level by interacting with the PPIase domain . It acts as a molecular switch in functional activation or deactivation of enzymes and regulates protein-protein interaction in many cellular events . The inhibitor enhances cis/trans isomerization, which is a form of stereoisomerization that impacts multiple downstream pathways .
Dosage Effects in Animal Models
Studies have shown that the inhibitor reversed the PAH phenotype in PAH rats in vivo, potentially through modulation of TGF-β/BMP signaling pathways .
Metabolic Pathways
PPIase-Parvulin Inhibitor is involved in the cis/trans isomerization of prolyl bonds in peptides and proteins, a process that regulates their folding, subcellular localization, stability, activation, and interaction with multiple other proteins .
Transport and Distribution
It is known that the inhibitor is cell-permeable .
Subcellular Localization
Studies on parvulins, the family to which the inhibitor belongs, have shown that they can be localized in the cytoplasm, nucleus, and in some cases, plastids .
准备方法
Synthetic Routes:: The synthetic routes for PPIase-Parvulin Inhibitor are not explicitly documented in the available literature. it is synthesized through chemical reactions involving specific precursors.
Reaction Conditions:: The exact reaction conditions (temperature, solvent, catalysts, etc.) remain undisclosed. Researchers typically optimize these conditions to achieve high yields and purity.
Industrial Production:: Information regarding large-scale industrial production methods is limited. The compound is primarily used for research purposes.
化学反应分析
Reactions:: PPIase-Parvulin Inhibitor does not undergo extensive chemical transformations. it interacts with the active site of Pin1 and Par14 PPIases, inhibiting their activity.
Common Reagents and Conditions:: The compound’s interactions with Pin1 and Par14 likely involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. Specific reagents and conditions are not explicitly reported.
Major Products:: Since PPIase-Parvulin Inhibitor is an inhibitor rather than a substrate, it does not form significant reaction products.
相似化合物的比较
PPIase-Parvulin Inhibitor’s uniqueness lies in its specific targeting of Pin1 and Par14. Similar compounds include other PPIase inhibitors, but none exhibit the same selectivity.
属性
IUPAC Name |
ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQGFNIIHNGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349244 | |
| Record name | PPIase-Parvulin Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64005-90-9 | |
| Record name | PPIase-Parvulin Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[lmn][3,8]phenanthroline-2,7-diacetic acid, 1,3,6,8-tetrahydro-1,3,6,8-tetraoxo-, 2,7-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



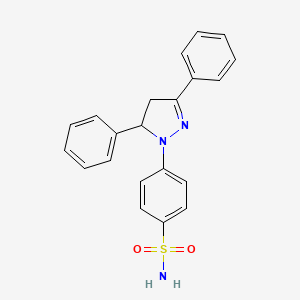
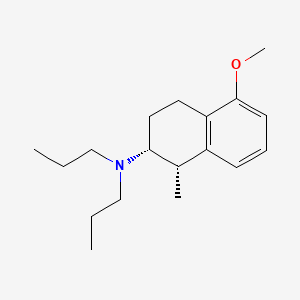
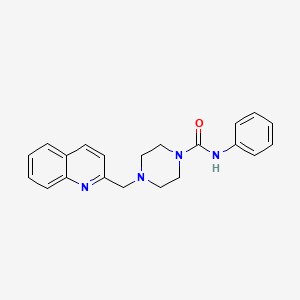


![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)
